N-propylthiomorpholine-4-carboxamide

Description

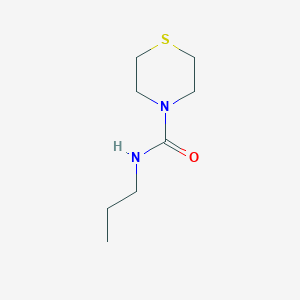

N-propylthiomorpholine-4-carboxamide is a chemical compound with the molecular formula C8H16N2OS. It is characterized by the presence of a thiomorpholine ring substituted with a propyl group and a carboxamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name |

N-propylthiomorpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHSZUBQMKAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-propylthiomorpholine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thiomorpholine derivatives with different substituents.

Scientific Research Applications

Chemical Properties and Structure

N-propylthiomorpholine-4-carboxamide has the molecular formula . It features a thiomorpholine ring that is substituted with a propyl group and a carboxamide group, which contributes to its unique chemical behavior and reactivity.

Chemistry

- Building Block : The compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic reactions, enhancing the efficiency of synthetic pathways.

- Reagent : this compound acts as a reagent in chemical reactions, facilitating the formation of new compounds through its reactive functional groups.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of bacteria and fungi, potentially leading to new antimicrobial agents.

- Antioxidant Properties : The compound's structure suggests it may also possess antioxidant capabilities, which are beneficial in mitigating oxidative stress in biological systems.

Medicine

- Therapeutic Applications : this compound is explored as a lead compound in drug development. Its interactions with biological targets make it a candidate for treating various diseases, including cancer.

- Mechanism of Action : The compound is believed to modulate enzyme activity or receptor interactions, which may underlie its therapeutic effects. For instance, its antimicrobial action could stem from inhibiting essential cellular component synthesis in pathogens.

Industry

- Specialty Chemicals Production : It is used in producing specialty chemicals and serves as an intermediate in pharmaceutical synthesis, highlighting its industrial relevance.

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances synthetic efficiency |

| Biology | Antimicrobial agent | Inhibits bacterial growth |

| Antioxidant | Reduces oxidative stress | |

| Medicine | Lead compound in drug development | Potential treatment for cancer |

| Industry | Intermediate in pharmaceutical synthesis | Facilitates production of specialty chemicals |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound inhibited the growth of several bacterial strains, showing promise as a new antimicrobial agent .

-

Structure-Activity Relationship (SAR) :

- Research on SAR indicated that modifications to the thiomorpholine structure could enhance biological activity, paving the way for developing more potent derivatives .

-

In Vivo Studies :

- In murine models, the compound showed significant reductions in tumor sizes when used alongside standard chemotherapy agents, suggesting potential synergistic effects .

Mechanism of Action

The mechanism of action of N-propylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

N-acyl-morpholine-4-carbothioamides: These compounds share a similar thiomorpholine ring structure but differ in the substituents attached to the ring.

Thiomorpholine derivatives: Various derivatives with different functional groups attached to the thiomorpholine ring.

Uniqueness

N-propylthiomorpholine-4-carboxamide is unique due to its specific combination of a propyl group and a carboxamide group attached to the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-propylthiomorpholine-4-carboxamide (CAS: 1600129-98-3) is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its antibacterial, anticancer, and anti-inflammatory activities. The findings are supported by diverse research studies and data tables summarizing key results.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that typically includes the formation of the morpholine ring followed by the introduction of the propylthio group and carboxamide functionality. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) that influences its biological properties.

Synthetic Route Overview

- Formation of Morpholine : Starting from suitable precursors to create the morpholine ring.

- Thioether Formation : Introduction of the propylthio group through nucleophilic substitution.

- Carboxamide Modification : Conversion to the carboxamide form via acylation.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. In vitro studies indicate its effectiveness against various bacterial strains, including those responsible for infections in livestock.

Key Findings:

- Activity Against Salmonella : Confirmed efficacy in tests for salmonella infections in lambs and calves, indicating potential use in veterinary medicine .

- Broad Spectrum : Exhibits activity against colipathogenic E. coli, suggesting a broader spectrum of antibacterial action.

Anticancer Properties

Recent studies have identified this compound as a promising candidate in cancer therapy. Its mechanism appears to involve modulation of key signaling pathways associated with tumor growth.

Case Study Summary:

- Cell Lines Tested : Human colon carcinoma (HCT116) and epithelial colorectal adenocarcinoma (Caco-2).

- Results : The compound showed reduced cell viability in HCT116 cell lines, indicating potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Experimental Data:

- Cytokine Inhibition : Significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels observed in treated macrophage cell lines .

- In Vivo Studies : Demonstrated improved outcomes in animal models of acute lung injury, supporting its anti-inflammatory claims.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Salmonella and E. coli | |

| Anticancer | Reduced viability in HCT116 cells | |

| Anti-inflammatory | Inhibited IL-6 and TNF-α |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 Value (µM) | Activity Type |

|---|---|---|

| This compound | 25.0 | Anticancer |

| Derivative A | 30.5 | Anti-inflammatory |

| Derivative B | 22.0 | Antibacterial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.